REACTION_CXSMILES
|
CS([C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][N:6]=1)(=O)=O.[CH3:15][O-:16].[Na+].CO>CO>[CH3:15][O:16][C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][N:6]=1 |f:1.2.3|
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Name
|
|
Quantity
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23.5 g
|
Type
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reactant
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Smiles
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CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)C
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide methanol
|
Quantity
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24 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
|
Details
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to give a homogeneous black solution
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Type
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CUSTOM
|
Details
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The solvent was removed by evaporation under reduced pressure
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Type
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CUSTOM
|
Details
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the resulting slurry was partitioned between ethyl acetate and water
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Type
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WASH
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Details
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The ethyl acetate layer was washed with aqueous saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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ADDITION
|
Details
|
The mixture was treated with carbon
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Type
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FILTRATION
|
Details
|
filtered through Celite
|
Type
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CUSTOM
|
Details
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to give a pale yellow filtrate
|
Type
|
CUSTOM
|
Details
|
Concentration of the filtrate under reduced pressure gave a pale yellow oil which
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
This was recrystallized from 2-propanol
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Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=C(C=C1)S(=O)(=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |